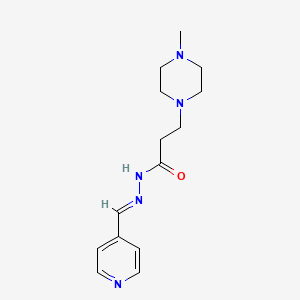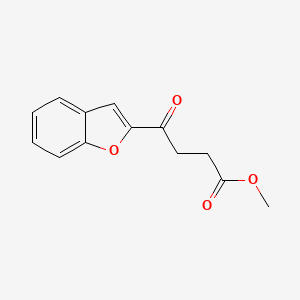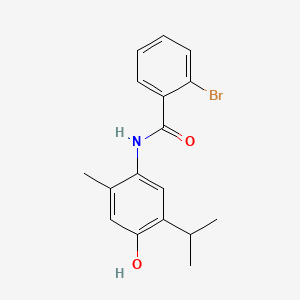![molecular formula C20H29N3O5S B5525384 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine" is a chemical compound with potential pharmacological activities. Its specific attributes and applications can be understood by analyzing its synthesis process, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine" often involves complex chemical reactions. For instance, related compounds such as N,N-dialkylated benzamidines and oxo-piperazinylmethyl-benzamidines have been synthesized as potent factor Xa inhibitors (Jia et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds shows that slight variations in the molecular conformation can lead to different intermolecular interactions, as seen in studies of closely related benzodioxol-methyl-piperazines (Mahesha et al., 2019). Density Functional Theory (DFT) is often used to study the optimized structures of these molecules (Xiao et al., 2022).
Chemical Reactions and Properties
These compounds often participate in nucleophilic substitution reactions, as observed in the synthesis of various piperazine derivatives (Mallesha & Mohana, 2011). The introduction of various substituents can significantly alter their chemical properties and biological activities.
Physical Properties Analysis
X-ray crystallography is a common tool used to study the crystal structures of such compounds, revealing details like conformation and bond angles (Naveen et al., 2007). These physical properties are crucial in determining the stability and reactivity of the compound.
Chemical Properties Analysis
The chemical properties of these compounds, such as antimicrobial and antioxidant activities, are often evaluated through various biological assays. For example, some benzodioxane-2-carbonyl)piperazine derivatives show significant antimicrobial activity (Vinaya et al., 2009).
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Metabolism
The study by Hvenegaard et al. (2012) focuses on the metabolism of a novel antidepressant, Lu AA21004, which is structurally related to the specified compound, emphasizing the role of cytochrome P450 enzymes in its oxidative metabolism. This research highlights the metabolic pathways involved and identifies the specific enzymes responsible for the metabolite formation, offering insights into the drug's pharmacokinetics and potential interactions with other pharmaceuticals (Hvenegaard et al., 2012).
Factor Xa Inhibitors
Jia et al. (2004) explored a class of compounds including N,N-dialkylated benzamidines and benzodioxane derivatives as potent factor Xa inhibitors. These substances exhibit significant anticoagulant activity, which is crucial for developing new treatments for thrombosis and other cardiovascular diseases. The study delves into the structural requirements for factor Xa inhibition, providing a foundation for the design of novel anticoagulants (Jia et al., 2004).
Antimicrobial and Antioxidant Activities
Mallesha and Mohana (2011) synthesized a series of benzodioxane-piperazine derivatives and evaluated their antimicrobial and antioxidant properties. This research demonstrates the potential of these compounds in treating infections and their capability as antioxidants, which could have implications for developing therapies against oxidative stress-related conditions (Mallesha & Mohana, 2011).
Serotonin Receptor Agonists
Sonda et al. (2004) investigated benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including modifications to the piperazine ring, were assessed for their prokinetic properties, highlighting their therapeutic potential in treating gastrointestinal motility disorders. This line of research contributes to the understanding of the structure-activity relationship in designing effective prokinetic agents (Sonda et al., 2004).
Anti-malarial Activity
Cunico et al. (2009) presented the crystal structures and anti-malarial activity of arylmethyl-piperazine derivatives. The study underscores the significance of molecular structure and intermolecular interactions in determining the compounds' activity against malaria, offering a pathway to novel anti-malarial drugs (Cunico et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-2-29(25,26)23-7-5-17(6-8-23)20(24)22-11-9-21(10-12-22)14-16-3-4-18-19(13-16)28-15-27-18/h3-4,13,17H,2,5-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAISMOLAQTGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)